molecular formula C16H13ClN2S B2461727 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 793678-91-8

5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B2461727
CAS No.: 793678-91-8
M. Wt: 300.8
InChI Key: PTXXVSCTMMAVET-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to the imidazole ring, along with a thiol group at the second position of the imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl and methylphenyl groups can be introduced through nucleophilic substitution reactions. For example, 4-chlorobenzyl chloride and 4-methylbenzyl chloride can be reacted with the imidazole ring in the presence of a base such as sodium hydride or potassium carbonate.

    Thiol Group Addition: The thiol group can be introduced by reacting the imidazole derivative with thiourea or other sulfur-containing reagents under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study biological processes involving imidazole derivatives.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol: Similar structure but lacks the methyl group on the phenyl ring.

    5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol: Similar structure but lacks the chlorine atom on the phenyl ring.

    1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol: Similar structure but with different substitution pattern on the imidazole ring.

Uniqueness

The presence of both chlorophenyl and methylphenyl groups, along with the thiol group, gives 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol unique chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c1-11-2-8-14(9-3-11)19-15(10-18-16(19)20)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXXVSCTMMAVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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